molecular formula C19H35N3O B6046466 N-cyclopropyl-1'-(2,2-dimethylpropyl)-1,4'-bipiperidine-3-carboxamide

N-cyclopropyl-1'-(2,2-dimethylpropyl)-1,4'-bipiperidine-3-carboxamide

Cat. No. B6046466
M. Wt: 321.5 g/mol
InChI Key: FLTYMHSTEWGZBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-1'-(2,2-dimethylpropyl)-1,4'-bipiperidine-3-carboxamide, also known as CP-47,497, is a synthetic cannabinoid that has been extensively studied in scientific research. It is a potent agonist of the cannabinoid receptor CB1 and has been used as a tool compound to study the endocannabinoid system and its role in various physiological processes.

Mechanism of Action

N-cyclopropyl-1'-(2,2-dimethylpropyl)-1,4'-bipiperidine-3-carboxamide is a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system and other tissues. Activation of the CB1 receptor by N-cyclopropyl-1'-(2,2-dimethylpropyl)-1,4'-bipiperidine-3-carboxamide leads to the inhibition of adenylyl cyclase, which decreases the production of cyclic AMP and modulates various downstream signaling pathways. N-cyclopropyl-1'-(2,2-dimethylpropyl)-1,4'-bipiperidine-3-carboxamide also activates mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
N-cyclopropyl-1'-(2,2-dimethylpropyl)-1,4'-bipiperidine-3-carboxamide has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of pain signaling, and the regulation of immune function. N-cyclopropyl-1'-(2,2-dimethylpropyl)-1,4'-bipiperidine-3-carboxamide has also been shown to have neuroprotective effects and to modulate the expression of genes involved in synaptic plasticity and neurogenesis.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-1'-(2,2-dimethylpropyl)-1,4'-bipiperidine-3-carboxamide has several advantages as a tool compound for scientific research. It is a potent and selective agonist of the CB1 receptor, which allows for the specific modulation of the endocannabinoid system. N-cyclopropyl-1'-(2,2-dimethylpropyl)-1,4'-bipiperidine-3-carboxamide is also stable and easy to synthesize, which makes it readily available for use in laboratory experiments. However, N-cyclopropyl-1'-(2,2-dimethylpropyl)-1,4'-bipiperidine-3-carboxamide has some limitations, including its low solubility in aqueous solutions and its potential for off-target effects at high concentrations.

Future Directions

There are several future directions for research on N-cyclopropyl-1'-(2,2-dimethylpropyl)-1,4'-bipiperidine-3-carboxamide and the endocannabinoid system. One area of interest is the development of new drugs targeting the endocannabinoid system for the treatment of various diseases, including pain, inflammation, and addiction. Another area of interest is the investigation of the role of the endocannabinoid system in neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the signaling pathways and physiological processes regulated by the endocannabinoid system and its modulation by compounds such as N-cyclopropyl-1'-(2,2-dimethylpropyl)-1,4'-bipiperidine-3-carboxamide.

Synthesis Methods

N-cyclopropyl-1'-(2,2-dimethylpropyl)-1,4'-bipiperidine-3-carboxamide can be synthesized by a multi-step process starting from piperidine. The first step involves the protection of the nitrogen atom in piperidine with a tert-butyloxycarbonyl (Boc) group. This is followed by the addition of a cyclopropyl group to the nitrogen atom using a Grignard reagent. The resulting compound is then deprotected to remove the Boc group and further functionalized to introduce the 3-carboxamide group.

Scientific Research Applications

N-cyclopropyl-1'-(2,2-dimethylpropyl)-1,4'-bipiperidine-3-carboxamide has been extensively used in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been used to investigate the effects of cannabinoids on neuronal signaling, inflammation, pain, and addiction. N-cyclopropyl-1'-(2,2-dimethylpropyl)-1,4'-bipiperidine-3-carboxamide has also been used as a tool compound to study the pharmacology of the CB1 receptor and to develop new drugs targeting the endocannabinoid system.

properties

IUPAC Name

N-cyclopropyl-1-[1-(2,2-dimethylpropyl)piperidin-4-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35N3O/c1-19(2,3)14-21-11-8-17(9-12-21)22-10-4-5-15(13-22)18(23)20-16-6-7-16/h15-17H,4-14H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLTYMHSTEWGZBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN1CCC(CC1)N2CCCC(C2)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-1'-(2,2-dimethylpropyl)-1,4'-bipiperidine-3-carboxamide

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